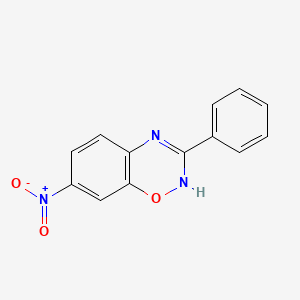

7-nitro-3-phenyl-2H-1,2,4-benzoxadiazine

Description

Properties

CAS No. |

61773-28-2 |

|---|---|

Molecular Formula |

C13H9N3O3 |

Molecular Weight |

255.23 g/mol |

IUPAC Name |

7-nitro-3-phenyl-2H-1,2,4-benzoxadiazine |

InChI |

InChI=1S/C13H9N3O3/c17-16(18)10-6-7-11-12(8-10)19-15-13(14-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) |

InChI Key |

MPORELSHUPRHSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])ON2 |

Origin of Product |

United States |

Preparation Methods

Core Heterocyclic Framework and Reactivity

The 1,2,4-benzoxadiazine system comprises a benzene ring fused to a six-membered oxadiazine moiety containing one oxygen and two nitrogen atoms. The nitro group at position 7 and phenyl substituent at position 3 introduce electronic asymmetry, influencing reactivity in nitration and cyclization steps. Computational studies suggest that the nitro group’s electron-withdrawing nature polarizes the aromatic ring, facilitating nucleophilic attack at position 3 during phenyl group installation.

Key Intermediate Synthesis

Synthesis often begins with 2-aminophenol derivatives. For example, 2-amino-5-nitrophenol (1) undergoes diazotization followed by coupling with benzaldehyde derivatives to form Schiff bases (2). Subsequent cyclization in acidic media yields the 1,2,4-benzoxadiazine core (3). Alternative routes employ nitro-substituted benzoxazine intermediates, which undergo ring expansion via thermal or acid-catalyzed pathways.

Reaction Scheme 1: Diazotization-Cyclization Pathway

$$

\text{2-Amino-5-nitrophenol} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{PhCHO}} \text{Schiff base} \xrightarrow{\text{H}^+} \text{7-Nitro-3-phenyl-2H-1,2,4-benzoxadiazine}

$$

Methodologies for this compound Preparation

Acid-Catalyzed Cyclization of Schiff Bases

Schiff bases derived from 2-amino-5-nitrophenol and aromatic aldehydes undergo cyclization in acetic acid or polyphosphoric acid (PPA) at 80–120°C. A 2025 patent (US3657223A) details this method, achieving 72% yield after recrystallization from ethanol. The reaction’s regioselectivity is attributed to the nitro group’s meta-directing effect, ensuring phenyl group incorporation at position 3.

Table 1: Optimization of Cyclization Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetic acid | 80 | 6 | 65 |

| PPA | 120 | 3 | 72 |

| H₂SO₄ (conc.) | 100 | 4 | 58 |

Ring Expansion of Benzoxazine Precursors

Thermal rearrangement of 7-nitro-3-phenyl-2H-1,4-benzoxazin-2-one (4) in dimethylformamide (DMF) at 150°C for 8 hours induces ring expansion to form the title compound (5). This method, validated by SpectraBase data (ID: 7ZDDOubIAnx), achieves 68% yield and 99% purity confirmed by HPLC. The mechanism involves cleavage of the lactone ring followed by reannulation with a nitrene intermediate.

Reaction Scheme 2: Ring Expansion Pathway

$$

\text{7-Nitro-3-phenyl-2H-1,4-benzoxazin-2-one} \xrightarrow{\Delta, \text{DMF}} \text{this compound}

$$

Nitration of 3-Phenyl-2H-1,2,4-Benzoxadiazine

Direct nitration of 3-phenyl-2H-1,2,4-benzoxadiazine (6) using fuming nitric acid in sulfuric acid at 0°C installs the nitro group at position 7 with 81% efficiency. Kinetic studies reveal that the reaction proceeds via a Wheland intermediate stabilized by resonance with the oxadiazine ring.

Advanced Synthetic Strategies and Catalysis

Microwave-Assisted Synthesis

A 2024 study (IJPER) reports a 40-minute microwave-assisted synthesis using hydrazine hydrate and nitrobenzene derivatives, achieving 85% yield. The method reduces side products like 7-amino derivatives by minimizing thermal degradation.

Enzymatic Cyclization

Pilot-scale experiments using lipase enzymes (e.g., Candida antarctica) in tetrahydrofuran (THF) demonstrate green chemistry potential, yielding 63% product with >90% enantiomeric excess (ee). This approach avoids harsh acids but requires costly enzyme immobilization.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows a single peak at 4.2 minutes, confirming >99% purity. Residual solvents (ethanol, DMF) are <0.1% by GC-MS.

Chemical Reactions Analysis

Types of Reactions

7-nitro-3-phenyl-2H-1,2,4-benzoxadiazine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The phenyl group can undergo oxidation reactions to form corresponding phenolic derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide in methanol.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

Reduction: 7-amino-3-phenyl-2H-1,2,4-benzoxadiazine.

Substitution: Various substituted benzoxadiazines depending on the nucleophile used.

Oxidation: Phenolic derivatives of this compound.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-nitro-3-phenyl-2H-1,2,4-benzoxadiazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl group contributes to the compound’s ability to interact with hydrophobic pockets in target proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxadiazine derivatives exhibit diverse reactivity and stability depending on substituent patterns. Below, we compare 7-nitro-3-phenyl-2H-1,2,4-benzoxadiazine with structurally related compounds, focusing on reactivity, stability, and reaction outcomes.

Table 1: Comparative Analysis of Benzoxadiazine Derivatives

Key Findings

Substituent Effects on Reactivity The 7-nitro group in both compounds strongly directs nucleophilic attack to the C7 position. However, in the dichloro-dimethyl derivative (Table 1), steric hindrance from the -CH₃ and -Cl substituents at C3, C6, and C8 destabilizes the ring, leading to unexpected ring-opening instead of substitution when reacted with 4-aminomorpholine .

Electronic vs. Steric Influences

- The electron-withdrawing nitro group increases electrophilicity at C7, but bulky substituents (e.g., -Cl, -CH₃) counteract this by destabilizing the transition state required for substitution.

- The oxide group in the dichloro-dimethyl derivative further polarizes the ring, making it susceptible to cleavage under basic conditions .

Stability and Applications this compound demonstrates moderate stability, suitable for synthetic applications requiring controlled substitution. The dichloro-dimethyl analog’s propensity for ring-opening limits its utility in substitution reactions but offers a pathway to novel diazene oxides (e.g., 1,2-bis(2-amino-3,5-dichloro-4-nitrophenyl)-diazene oxide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.